4-(5-(1H-Indol-3-yl)-1H-pyrazol-3-yl)aniline
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Overview
Description
4-(5-(1H-Indol-3-yl)-1H-pyrazol-3-yl)aniline is a complex organic compound that features both indole and pyrazole moieties. Indole is a significant heterocyclic system found in many natural products and drugs, while pyrazole is another important heterocyclic compound known for its biological activities. The combination of these two moieties in a single molecule makes this compound a compound of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-(1H-Indol-3-yl)-1H-pyrazol-3-yl)aniline typically involves the construction of the indole and pyrazole rings followed by their coupling. One common method is the Fischer indole synthesis, where phenylhydrazine reacts with a ketone under acidic conditions to form the indole ring . The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone . The final step involves coupling the indole and pyrazole rings with aniline under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
4-(5-(1H-Indol-3-yl)-1H-pyrazol-3-yl)aniline can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic substitution reactions can occur at the indole or pyrazole rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids, while reduction may yield amines.
Scientific Research Applications
4-(5-(1H-Indol-3-yl)-1H-pyrazol-3-yl)aniline has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-(5-(1H-Indol-3-yl)-1H-pyrazol-3-yl)aniline involves its interaction with specific molecular targets and pathways. The indole moiety is known to interact with various enzymes and receptors, while the pyrazole ring can modulate biological activities through its interaction with different proteins . These interactions can lead to various biological effects, including inhibition of enzyme activity and modulation of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
Indole-3-carbinol: Another indole derivative known for its anticancer properties.
Pyrazole-3-carboxylic acid: A pyrazole derivative with various biological activities.
4-(1H-Indol-3-yl)butanoic acid: An indole derivative with potential therapeutic applications.
Uniqueness
4-(5-(1H-Indol-3-yl)-1H-pyrazol-3-yl)aniline is unique due to the combination of indole and pyrazole moieties in a single molecule. This unique structure allows it to exhibit a wide range of biological activities and makes it a valuable compound for scientific research and potential therapeutic applications .
Properties
CAS No. |
64640-81-9 |
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Molecular Formula |
C17H14N4 |
Molecular Weight |
274.32 g/mol |
IUPAC Name |
4-[5-(1H-indol-3-yl)-1H-pyrazol-3-yl]aniline |
InChI |
InChI=1S/C17H14N4/c18-12-7-5-11(6-8-12)16-9-17(21-20-16)14-10-19-15-4-2-1-3-13(14)15/h1-10,19H,18H2,(H,20,21) |
InChI Key |
FKKLQAOOBDXCNL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)C3=CC(=NN3)C4=CC=C(C=C4)N |
Origin of Product |
United States |
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